Meleagrin

Descripción general

Descripción

Meleagrin es un alcaloide bencilisoquinolina bioactivo producido por diversas especies de hongos Penicillium . Es estructuralmente único y ha mostrado actividades biológicas prometedoras, incluidas propiedades antimicrobianas y antiproliferativas . This compound es particularmente conocido por su capacidad para inhibir la reductasa de enoil-acil portador de proteína bacteriana (FabI), lo que lo convierte en un candidato potencial para desarrollar nuevos agentes antibacterianos .

Métodos De Preparación

Meleagrin se aísla típicamente de Penicillium chrysogenum mediante fermentación en estado sólido . El proceso de aislamiento implica análisis de espectrometría de masas y espectroscopia de resonancia magnética nuclear para identificar y purificar el compuesto . Además, varios derivados de this compound, como oxalina, N14-metilthis compound y O, N14-dimetilthis compound, se pueden sintetizar químicamente mediante reacciones de metilación .

Análisis De Reacciones Químicas

Meleagrin se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios derivados.

Reducción: Las reacciones de reducción pueden modificar la estructura de this compound, lo que lleva a diferentes compuestos bioactivos.

Sustitución: Las reacciones de sustitución, particularmente la metilación, son comunes en la vía biosintética de this compound.

Los reactivos comunes utilizados en estas reacciones incluyen donantes de metilo como la S-adenosilmetionina . Los principales productos formados a partir de estas reacciones incluyen oxalina y otros derivados metilados .

Aplicaciones Científicas De Investigación

Antibacterial Applications

Meleagrin has been identified as a novel inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI), which is crucial for bacterial fatty acid synthesis. This mechanism positions it as a potential treatment for multidrug-resistant bacterial infections.

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted this compound's protective effects against oxidative stress and inflammation, particularly in models of pulmonary fibrosis.

Key Findings

- Nrf2/HO-1 Pathway Activation : this compound activates the Nrf2/HO-1 signaling pathway, leading to enhanced antioxidant responses. This activation results in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Inhibition of Apoptosis : The compound has been shown to inhibit apoptosis induced by bleomycin, a chemotherapeutic agent, by modulating pro-apoptotic proteins and reducing oxidative stress markers .

Anticancer Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A-549), leukemia (HL-60), and cervical cancer cells (BEL-7402).

Summary of Applications

| Application Type | Mechanism | Key Findings |

|---|---|---|

| Antibacterial | FabI inhibition | Effective against multidrug-resistant bacteria |

| Antioxidant | Nrf2/HO-1 pathway activation | Reduces oxidative stress and inflammation |

| Anti-inflammatory | Cytokine modulation | Decreases TNF-α and IL-6 levels |

| Anticancer | Induction of apoptosis | Cytotoxic to multiple cancer cell lines |

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound inhibited the growth of S. aureus and S. pneumoniae, showcasing its potential as an antibiotic agent against resistant strains .

- Pulmonary Fibrosis Model : In vivo experiments indicated that this compound significantly reduced lung fibrosis in mice by modulating inflammatory responses and oxidative stress markers .

- Cancer Cell Line Studies : Research has shown that this compound effectively induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer therapeutic agent .

Mecanismo De Acción

Meleagrin ejerce sus efectos principalmente inhibiendo la reductasa de enoil-acil portador de proteína bacteriana (FabI), que es esencial para la biosíntesis de ácidos grasos en las bacterias . Esta inhibición altera la membrana celular bacteriana, lo que lleva a la muerte celular. Además, se ha demostrado que this compound inhibe otros objetivos moleculares, lo que contribuye a su actividad antibacteriana de amplio espectro .

Comparación Con Compuestos Similares

Meleagrin es similar a otros alcaloides fúngicos, como la Roquefortina C, que se produce como un intermedio en la misma vía biosintética . this compound es único debido a su capacidad para inhibir múltiples objetivos, incluidos FabI y otros objetivos desconocidos, lo que lo convierte en un potente agente antibacteriano . Otros compuestos similares incluyen oxalina, N14-metilthis compound y O, N14-dimetilthis compound, que son derivados de this compound .

Actividad Biológica

Meleagrin, a compound derived from various species of fungi, particularly from the Penicillium genus, has garnered significant attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by detailed research findings and case studies.

Chemical Structure and Classification

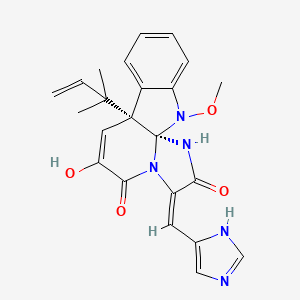

This compound is classified as a roquefortine alkaloid, characterized by its unique dihydroindole spiroamide framework. It is structurally related to other compounds such as oxaline and roquefortines, which also exhibit notable bioactivities. The molecular structure of this compound includes histidine, tryptophan, and isovaleric acid residues, contributing to its pharmacological properties .

In Vitro Studies

This compound has demonstrated potent antitumor activity in various cancer cell lines. Notably, it has been shown to inhibit the proliferation of human liver cancer cells (HepG2) and induce apoptosis in a dose-dependent manner. A study reported that treatment with this compound at concentrations of 20 µM resulted in an apoptotic rate of 29.17%, compared to 4.82% in the control group .

Furthermore, this compound effectively induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division and proliferation . The cytotoxic effects extend to other cell lines, including HL-60 (human leukemia), A-549 (lung cancer), and BEL-7402 (hepatocellular carcinoma) .

Table 1: Summary of Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Apoptotic Rate (%) | Mechanism of Action |

|---|---|---|---|

| HepG2 | 20 | 29.17 | Induces apoptosis, G2/M arrest |

| HL-60 | N/A | N/A | Cytotoxicity against leukemia cells |

| A-549 | N/A | N/A | Inhibits cell proliferation |

| BEL-7402 | N/A | N/A | Cytotoxic effects |

Anti-inflammatory and Antioxidant Effects

Recent studies have highlighted this compound's protective effects against oxidative stress and inflammation. In a model of bleomycin-induced pulmonary fibrosis in mice, this compound was found to reduce markers of oxidative stress and inflammation significantly . The compound enhances the expression of Nrf2 and HO-1, key regulators in cellular defense against oxidative damage.

Table 2: Effects of this compound on Lung Tissue in Experimental Models

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Oxidative Stress Markers | High | Significantly Lowered |

| Inflammatory Markers | Elevated | Reduced |

| Fibrotic Markers | Present | Significantly Reduced |

| Histopathological Changes | Severe | Mild |

The mechanisms underlying the biological activities of this compound are multifaceted. It has been observed that this compound can inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in susceptible cancer cells . Additionally, its antioxidant properties contribute to its protective effects against cellular damage caused by reactive oxygen species (ROS) .

Case Studies

- Bleomycin-Induced Pulmonary Fibrosis : In this study, this compound was administered to mice subjected to bleomycin treatment. Results indicated that this compound not only mitigated lung fibrosis but also improved overall lung function by reducing inflammatory responses and oxidative stress markers .

- Cervical Carcinoma : A separate investigation into the cytotoxic effects of this compound against KB-3-1 cervical carcinoma cells revealed significant inhibition of cell viability, underscoring its potential as an anticancer agent .

Propiedades

IUPAC Name |

(1S,9R,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-13,29H,1H2,2-4H3,(H,24,25)(H,26,30)/b17-10+/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJJJLSLKZFEPJ-ZAYCRUKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)[C@@]12C=C(C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891812 | |

| Record name | Meleagrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71751-77-4 | |

| Record name | Meleagrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71751-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meleagrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071751774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meleagrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELEAGRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5780K492K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.